molecular formula C15H15ClFNO2S B4241854 1-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]methanesulfonamide

1-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]methanesulfonamide

Cat. No.: B4241854
M. Wt: 327.8 g/mol
InChI Key: WFJAHSKHJLWEQG-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]methanesulfonamide is a chemical compound characterized by its unique molecular structure, which includes a chlorophenyl group, a fluorophenyl group, and a methanesulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]methanesulfonamide typically involves the reaction of 2-chlorophenylamine with 4-fluorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]methanesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the methanesulfonamide group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfonyl chlorides, sulfonic acids.

  • Reduction Products: Amines, reduced derivatives.

  • Substitution Products: Various amine derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]methanesulfonamide has found applications in several scientific fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand the interaction of sulfonamide groups with biological macromolecules.

  • Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]methanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can inhibit enzyme activity by binding to the active site, thereby modulating biological processes. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-N-[2-(3-fluorophenyl)ethyl]methanesulfonamide

  • 1-(2-Chlorophenyl)-N-[2-(2-fluorophenyl)ethyl]methanesulfonamide

  • 1-(3-Chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]methanesulfonamide

Uniqueness: 1-(2-Chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]methanesulfonamide is unique due to its specific arrangement of chlorophenyl and fluorophenyl groups, which influences its chemical reactivity and biological activity. This arrangement provides distinct advantages in terms of stability and specificity compared to similar compounds.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO2S/c16-15-4-2-1-3-13(15)11-21(19,20)18-10-9-12-5-7-14(17)8-6-12/h1-8,18H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJAHSKHJLWEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NCCC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198786
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]methanesulfonamide
Reactant of Route 2
Reactant of Route 2
1-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]methanesulfonamide
Reactant of Route 3
1-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]methanesulfonamide
Reactant of Route 4
1-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]methanesulfonamide
Reactant of Route 5
1-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]methanesulfonamide
Reactant of Route 6
1-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]methanesulfonamide

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